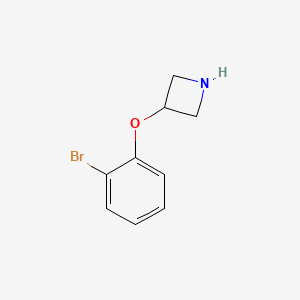

3-(2-Bromophenoxy)azetidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-Bromophenoxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromophenoxy group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to these compounds .

Vorbereitungsmethoden

The synthesis of 3-(2-Bromophenoxy)azetidine can be achieved through various synthetic routes. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines or hydrazines under microwave irradiation . Industrial production methods often involve the use of efficient and scalable processes that ensure high yields and purity of the final product.

Analyse Chemischer Reaktionen

3-(2-Bromophenoxy)azetidine undergoes a variety of chemical reactions due to the presence of the azetidine ring and the bromophenoxy group. The ring strain in azetidines makes them highly reactive, allowing them to participate in reactions such as ring-opening, substitution, and cycloaddition . Common reagents used in these reactions include bases like potassium carbonate (K₂CO₃) and sodium hydride (NaH), as well as catalysts like copper(II) triflate (Cu(OTf)₂) . Major products formed from these reactions include functionalized azetidines and other heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

3-(2-Bromophenoxy)azetidine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules and polymers . In biology and medicine, azetidines are explored for their potential as antibacterial and antimicrobial agents . Additionally, they are used in the development of non-viral gene transfection systems and as chelating agents for CO₂ adsorption . The unique reactivity of azetidines also makes them valuable in drug discovery and materials science .

Wirkmechanismus

The mechanism of action of 3-(2-Bromophenoxy)azetidine is primarily driven by the ring strain of the azetidine ring, which facilitates various chemical transformations . The molecular targets and pathways involved depend on the specific application of the compound. For instance, in antimicrobial applications, the compound may interact with bacterial cell membranes or enzymes, disrupting their function and leading to cell death .

Vergleich Mit ähnlichen Verbindungen

3-(2-Bromophenoxy)azetidine can be compared with other azetidines and aziridines, which are three-membered nitrogen-containing heterocycles . While aziridines are more reactive due to higher ring strain, azetidines offer a balance of reactivity and stability, making them easier to handle and more versatile in synthetic applications . Similar compounds include 3-iodoazetidine and 3-arylazetidines, which share the four-membered ring structure but differ in their substituents and reactivity .

Biologische Aktivität

3-(2-Bromophenoxy)azetidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

- Molecular Formula : C9H8BrNO

- Molecular Weight : 228.07 g/mol

- IUPAC Name : this compound

The structure of this compound includes a bromophenyl group attached to an azetidine ring, which is known for its ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromophenol with azetidine derivatives under specific conditions. The general synthetic route can be summarized as follows:

-

Starting Materials :

- 2-Bromophenol

- Azetidine

-

Reagents :

- Base (e.g., sodium hydroxide)

- Solvent (e.g., dimethylformamide)

-

Reaction Conditions :

- Temperature: Reflux

- Time: Several hours

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Properties

In vitro studies have shown that this compound induces apoptosis in cancer cell lines, including breast and lung cancer cells. The compound appears to disrupt cellular signaling pathways involved in cell proliferation and survival.

- Mechanism of Action :

- Induction of reactive oxygen species (ROS)

- Activation of caspase pathways leading to apoptosis

Neuroprotective Effects

Recent studies suggest that the compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases. It has been shown to reduce neuroinflammation and protect neuronal cells from oxidative stress.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in Journal of Antimicrobial Chemotherapy highlighted the efficacy of this compound against multi-drug resistant strains of bacteria, underscoring its potential role in developing new antibiotics. -

Cancer Research :

In a publication in Cancer Letters, researchers demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models, suggesting its potential for further development as an anticancer drug. -

Neuroprotection :

A study conducted by Smith et al. (2024) explored the neuroprotective effects of the compound in a mouse model of Alzheimer's disease, finding that it significantly improved cognitive function and reduced amyloid plaque accumulation.

Eigenschaften

IUPAC Name |

3-(2-bromophenoxy)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJISAXOOUHPWFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.